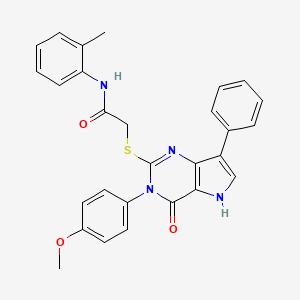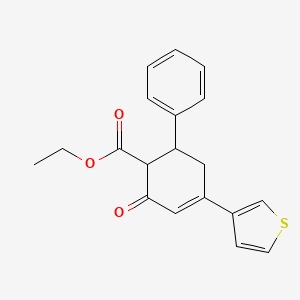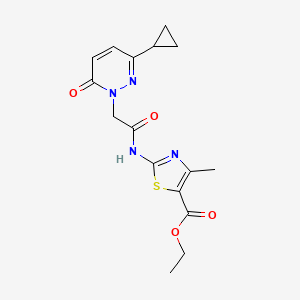
ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure suggests a range of interesting chemical reactivities and biological activities, making it a subject of study in synthetic organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route might start with the formation of the pyridazinone core by cyclization of appropriate dicarbonyl compounds with hydrazine derivatives. Subsequent steps would include:
Introduction of the cyclopropyl group.
Formation of the thiazole ring through condensation reactions involving sulfur sources.
Attachment of the ethyl ester group through esterification reactions.
Reaction conditions may involve the use of polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures, and catalysts like palladium or other transition metals to facilitate coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization for yield, purity, and cost-effectiveness. Large-scale synthesis might involve continuous flow reactors, automated reaction systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: : The compound might undergo oxidation at the thiazole or pyridazinone rings.
Reduction: : Possible reduction of the carbonyl groups to alcohols.
Substitution: : Electrophilic or nucleophilic substitutions at various reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Halogenating agents, strong bases or acids.
Major Products Formed
Products from these reactions can vary widely. For instance:
Oxidation may yield sulfoxides or sulfones.
Reduction could produce alcohol derivatives.
Substitution reactions may introduce halogens, alkyl, or other functional groups.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the development of more complex molecules. Researchers might use it to explore new synthetic pathways and reaction mechanisms.
Biology
Its structure suggests potential bioactivity, making it a candidate for biochemical assays and studies on enzyme inhibition or activation.
Medicine
Investigations into its pharmaceutical properties could lead to the development of new drugs, particularly if it exhibits anti-inflammatory, antibacterial, or antiviral activities.
Industry
In industrial chemistry, it may find applications in material science, particularly in the development of new polymers or as a precursor for specialty chemicals.
作用机制
The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and possibly covalent bonding. Its molecular targets could include enzymes, receptors, and other macromolecules, interfering with their normal function and thus exerting its biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(6-oxo-1,6-dihydropyridazin-3-yl)acetamido)-4-methylthiazole-5-carboxylate
Methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate
These compounds share structural similarities but differ in functional groups or substituent positions.
Uniqueness
This compound stands out due to its specific combination of functional groups that confer unique reactivity and potential biological activities, which can be tuned by modifying the substituents.
Did this deep dive scratch that scientific curiosity?
属性
IUPAC Name |
ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(23)14-9(2)17-16(25-14)18-12(21)8-20-13(22)7-6-11(19-20)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVELYYPZANSNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
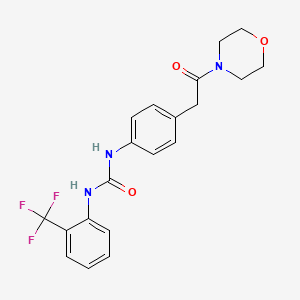

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/new.no-structure.jpg)

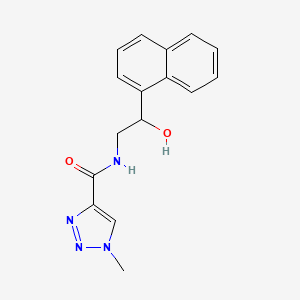
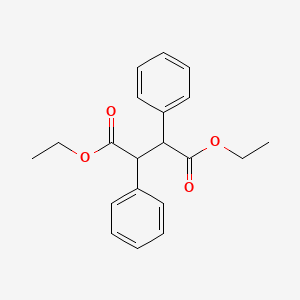
![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)
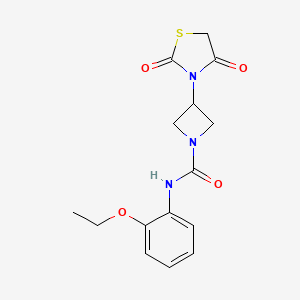
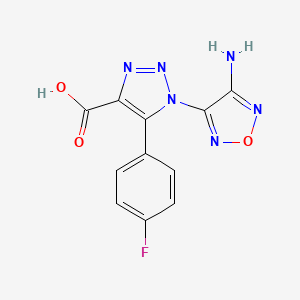
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B2989367.png)
